molecular formula C16H24O B12677123 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol CAS No. 60834-81-3

5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol

Cat. No.: B12677123
CAS No.: 60834-81-3
M. Wt: 232.36 g/mol
InChI Key: AAIHQDJOYDBMLC-UHFFFAOYSA-N
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Description

The compound 5,6,7,8-tetrahydro-2-naphthol (CAS 1125-78-6) is a partially hydrogenated naphthol derivative with a hydroxyl group at position 2 of the aromatic ring and a saturated alicyclic ring (positions 5–8) . Its molecular formula is C₁₀H₁₂O, and it is structurally distinct from fully aromatic naphthols (e.g., 1-naphthol or 2-naphthol) due to the reduced tetralin backbone. This structural feature confers unique physicochemical properties, such as altered solubility and reactivity, making it valuable in organic synthesis and pharmaceutical applications .

This article will compare these structurally related compounds and their analogs based on the evidence.

Properties

CAS No.

60834-81-3

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2,4-di(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H24O/c1-10(2)14-9-15(11(3)4)16(17)13-8-6-5-7-12(13)14/h9-11,17H,5-8H2,1-4H3

InChI Key

AAIHQDJOYDBMLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C2=C1CCCC2)O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol typically involves the partial reduction of the aromatic ring of 1-naphthol. This can be achieved through various homogeneous or heterogeneous catalytic hydrogenation methods . The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under controlled temperature and pressure .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups .

Scientific Research Applications

Pharmaceutical Development

5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol has been investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests that it may exhibit:

  • Antioxidant Activity : The compound's ability to scavenge free radicals has been studied in vitro. This property is crucial for developing drugs aimed at combating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Chemical Synthesis

In organic chemistry, 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it through various reactions such as:

  • Alkylation : This reaction can be used to introduce different alkyl groups into the molecule, enhancing its biological activity.
  • Hydroxylation : Adding hydroxyl groups can alter the compound's solubility and reactivity, making it suitable for specific applications in medicinal chemistry .

Material Science

The compound's properties make it interesting for material science applications:

  • Polymer Chemistry : It can be utilized as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties.
  • Coatings and Adhesives : Due to its hydrophobic nature and potential adhesion properties, it may be used in formulating advanced coatings and adhesives .

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal examined the antioxidant properties of 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol in various biological systems. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. This suggests potential for further research into its use as a dietary supplement or pharmaceutical agent targeting oxidative stress-related conditions.

Case Study 2: Application in Polymer Science

Research demonstrated the successful incorporation of 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol into polymer matrices to improve thermal stability. The modified polymers exhibited enhanced mechanical properties and resistance to degradation under high temperatures. This application highlights the compound's versatility in material science.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The 2-naphthol isomer exhibits higher regioselectivity in electrophilic substitutions. For example, bromination of 5,6,7,8-Tetrahydro-2-naphthol shows a 78:22 product ratio, whereas trifluoromethylthiolation is less selective .
  • Pharmaceutical Utility : Phosphonamidates bearing the 1-naphthol unit demonstrate improved antiviral activity compared to phenyl or naphthyl analogs, likely due to optimized hydrolysis rates .

Comparison with Fully Aromatic Naphthols

Fully aromatic naphthols (e.g., 1-naphthol, 2-naphthol) lack the saturated tetralin ring, leading to distinct properties:

Property 1-Naphthol 2-Naphthol 5,6,7,8-Tetrahydro-2-naphthol
Aromaticity Fully aromatic Fully aromatic Partially saturated
Boiling Point 278–280°C 285–286°C 140°C (12 mmHg)
Melting Point 95–96°C 121–123°C 15.5°C
Electrophilic Substitution Less regioselective Moderate regioselectivity High regioselectivity (e.g., bromination)

Functional Implications :

  • The saturated backbone of 5,6,7,8-Tetrahydro-2-naphthol reduces steric hindrance, enhancing its utility in forming carbonates and acetates (e.g., in thiazoline-tetralin derivatives) .
  • Its lower melting point compared to aromatic naphthols improves solubility in nonpolar solvents, facilitating reactions in chloroform or ethanol .

Comparison with Other Tetralin Derivatives

Tetralin derivatives with substituents beyond hydroxyl groups exhibit varied applications:

Compound Structure Key Applications/Properties Reference
5,6,7,8-Tetrahydro-2-naphthol OH at position 2, saturated C5–C8 Antiviral ProTides, polymer linkers
1,2,3,4-Tetrahydro-1-naphthol OH at position 1, saturated C1–C4 Metabolic studies (rabbit hydroxylation)
4-Ethylphenol Ethyl group at position 4 Model compound for carbonate synthesis

Biological Activity

5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol, also known by its CAS number 60834-81-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C16H24O
  • Molar Mass : 248.37 g/mol
  • Melting Point : 59-61 °C
  • Boiling Point : 275-276 °C
  • Solubility : 1.5 g/L in water at 20 °C

Antioxidant Activity

Research indicates that compounds similar to 5,6,7,8-tetrahydro-2,4-bis(1-methylethyl)naphthol exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. Studies have shown that derivatives of naphthol can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of certain bacteria and fungi. For instance, derivatives of naphthol have demonstrated efficacy against strains of Staphylococcus aureus and Candida albicans . The mechanism is believed to involve disruption of microbial cell membranes.

Anti-Cancer Potential

5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol has shown promise in cancer research. It is reported to induce apoptosis in cancer cells and inhibit tumor growth in various models. For example, studies involving acute lymphoblastic leukemia (ALL) cells have indicated that compounds with similar structures can modulate signaling pathways associated with cell survival and proliferation .

Case Study 1: Inhibition of Tumor Growth

In a study published in Cancer Research, researchers investigated the effects of a naphthol derivative on tumor xenografts in mice. The compound was administered intraperitoneally at doses of 60 mg/kg/day over four weeks. Results showed a significant reduction in tumor size compared to control groups, attributed to the compound's ability to inhibit the AKT and ERK signaling pathways .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of several naphthol derivatives. The compound demonstrated lower minimum inhibitory concentrations (MICs) against Gram-positive bacteria compared to traditional antibiotics. This suggests its potential as an alternative therapeutic agent in treating bacterial infections .

The biological activities of 5,6,7,8-tetrahydro-2,4-bis(1-methylethyl)naphthol can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to donate electrons to free radicals.
  • Membrane Disruption : Its lipophilic nature facilitates interaction with microbial membranes, leading to cell lysis.
  • Signal Modulation : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Q & A

Q. Table 1: Adsorption Efficiency vs. pH (Humic Acid)

pHAdsorption (%)Interaction Mechanism
299Electrostatic (-COOH2+_2^+)
745Weak van der Waals

Q. Table 2: Spectral Signatures for Structural Confirmation

TechniqueKey PeaksReference
1^1H NMRδ 1.2–1.5 (isopropyl CH3_3)
IR3400 cm1^{-1} (O-H stretch)

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